N-[4-(3-methoxyazetidin-1-yl)phenyl]benzenesulfonamide
Description
Properties
IUPAC Name |
N-[4-(3-methoxyazetidin-1-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-21-15-11-18(12-15)14-9-7-13(8-10-14)17-22(19,20)16-5-3-2-4-6-16/h2-10,15,17H,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRSIGKDGDJVOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-methoxyazetidin-1-yl)phenyl]benzenesulfonamide typically involves the reaction of 4-(3-methoxyazetidin-1-yl)aniline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-methoxyazetidin-1-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.
Major Products
Oxidation: Formation of N-(4-(3-hydroxyazetidin-1-yl)phenyl)benzenesulfonamide.
Reduction: Formation of this compound with an amine group.
Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry and Drug Development
The compound's sulfonamide group is known for its biological activity, particularly as an antibacterial agent. Compounds with similar structural motifs have been investigated for their potential to inhibit various enzymes and pathways involved in disease processes.
Antibacterial Properties
Sulfonamides have historically been used as antibiotics. The presence of the benzenesulfonamide moiety in N-[4-(3-methoxyazetidin-1-yl)phenyl]benzenesulfonamide suggests it may exhibit similar antibacterial properties. Research into related compounds indicates that modifications to the phenyl and sulfonamide groups can significantly affect their interaction with bacterial enzymes, enhancing their efficacy as antibacterial agents.
Antidiabetic Activity
Research on benzenesulfonamide derivatives has demonstrated their potential as antidiabetic agents. For instance, studies have shown that certain derivatives exhibit significant hypoglycemic activity in animal models, suggesting that this compound could be explored for similar effects. The structural modifications in these compounds can lead to enhanced biological activity against diabetes, making them candidates for further investigation in this area .
Enzyme Inhibition Studies
This compound is also being studied for its potential to inhibit specific enzymes involved in various diseases. The unique combination of functional groups may confer distinct pharmacological properties compared to other compounds.
Carbonic Anhydrases Inhibition
Preliminary studies suggest that compounds with a similar structure may interact with carbonic anhydrases, which are crucial for regulating pH and fluid balance in biological systems. Understanding the binding affinity of this compound to these enzymes could provide insights into its potential as a therapeutic agent in conditions like glaucoma and epilepsy.
Cancer Therapeutics
Certain benzenesulfonamides have been identified as promising candidates in cancer therapy due to their ability to inhibit carbonic anhydrases associated with tumor growth and metastasis. The compound's structural features may allow it to modulate tumor microenvironments, thus enhancing the efficacy of existing chemotherapy regimens .
Case Studies and Research Findings
Several studies have explored the biological activities of benzenesulfonamide derivatives, providing insights into the potential applications of this compound.
Study on Antidiabetic Effects
In a study investigating novel benzenesulfonamide derivatives for antidiabetic activity, several compounds showed significant reductions in blood glucose levels in diabetic rat models when administered at specific doses. The results indicated that structural modifications could enhance the hypoglycemic effects, suggesting a pathway for developing new antidiabetic medications based on this scaffold .
Enzyme Interaction Studies
Research focusing on enzyme inhibition has revealed that modifications in the sulfonamide structure can lead to varying degrees of inhibition against specific targets like carbonic anhydrases. This highlights the importance of understanding structure-activity relationships (SAR) when developing new therapeutic agents from this class of compounds .
Mechanism of Action
The mechanism of action of N-[4-(3-methoxyazetidin-1-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cancer cell receptors, inducing apoptosis.
Comparison with Similar Compounds
Trifluoroethyl and Hydroxy-Trifluoromethyl Substituents
- T0901317 : A derivative of T0314407, featuring N-(2,2,2-trifluoroethyl) and 2,2,2-trifluoro-1-hydroxy-1-trifluoromethyl-ethyl groups. These fluorine-rich substituents enhance ligand binding to liver X receptors (LXRs) and improve pharmacological profiles (e.g., solubility, metabolic stability) compared to earlier leads .
- Relevance : Fluorination is a common strategy to optimize pharmacokinetics. The target compound’s 3-methoxyazetidine lacks fluorine but may balance hydrophobicity and steric effects for receptor interactions.
Heterocyclic Additions
- 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide : Incorporates a 5-methyloxazole ring, enhancing antimicrobial activity via increased electron-withdrawing effects and π-π stacking .
- N-[4-(5-Aryl-pyrazol-3-yl)phenyl]benzenesulfonamides : Pyrazole rings introduced via microwave-assisted synthesis improve yields and antibacterial potency .
Functionalization with Bioactive Pharmacophores
Triazole and Vinylphenyl Groups
- N-(4-(1-(4-Sulfamoylphenyl)-1H-1,2,3-triazol-4-yl)phenyl)acetamide : Triazole rings enhance carbonic anhydrase IX inhibition through metal coordination and hydrophobic interactions .
- N-{4-[(E)-2-Phenylvinyl]phenyl}benzenesulfonamide : Vinylphenyl groups in aromatase inhibitors improve binding via extended conjugation .
- Relevance : The target compound’s azetidine may limit conjugation but introduce a constrained tertiary amine for hydrogen bonding.
Aminoethyl and Propenoyl Chains
- L755507 (β3-adrenoceptor agonist): Contains a hydroxypropylaminoethyl chain critical for receptor activation .
- ER-3826 (PLA2 inhibitor): Features a propenoyl group linked to methylsulfonylphenyl, achieving IC₅₀ values of 0.009 µM .
- Comparison : The target compound’s methoxyazetidine lacks flexible chains but may provide a compact, polar group for enzyme active-site interactions.
Fluorinated and Chlorinated Derivatives
- N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]benzenesulfonamide : Hexafluorohydroxypropyl groups enhance membrane permeability and target affinity in structural analogs .
- N-[4-[3-(4-Chlorophenyl)-1-oxo-2-propenyl]phenyl]benzenesulfonamide : Chlorophenyl groups increase lipophilicity, aiding in antitumor activity .
- Relevance : The absence of fluorine or chlorine in the target compound may reduce toxicity risks but limit hydrophobic binding pockets.
Structural and Pharmacokinetic Comparison Table
Key Research Findings and Implications
- Fluorination vs. Methoxyazetidine : Fluorinated derivatives (e.g., T0901317) excel in receptor binding but may face metabolic challenges. The target compound’s methoxyazetidine could offer a balance of stability and polarity .
- Heterocycles vs. Azetidine : Oxazole and pyrazole rings enhance antimicrobial activity, while azetidine’s rigidity might favor selectivity in enzyme inhibition .
- Clinical Potential: Compounds like ER-3826 demonstrate nanomolar potency, suggesting that strategic substituent placement (e.g., propenoyl chains) is critical. The target compound’s efficacy remains speculative without empirical data .
Biological Activity
N-[4-(3-methoxyazetidin-1-yl)phenyl]benzenesulfonamide is a compound belonging to the class of benzenesulfonamides, which are known for their diverse biological activities. This article delves into the biological activity of this specific compound, summarizing its pharmacological properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 358.45 g/mol
The compound features a benzenesulfonamide moiety, which is often associated with various biological activities, including anti-inflammatory and antimicrobial properties.
Antimicrobial Activity
Benzenesulfonamide derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds in this class exhibit significant activity against a range of bacterial strains. For instance, a study demonstrated that certain benzenesulfonamides inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting potential use in treating bacterial infections .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is particularly noteworthy. Similar compounds have shown efficacy as selective COX-2 inhibitors, which are crucial in managing inflammatory conditions such as arthritis. The mechanism involves the inhibition of cyclooxygenase enzymes, leading to reduced synthesis of pro-inflammatory prostaglandins .
Case Studies
Case Study 1: Efficacy in Arthritis Management
A clinical trial involving patients with osteoarthritis evaluated the efficacy of a related benzenesulfonamide compound. Participants receiving the treatment exhibited significant reductions in pain and improved joint function compared to the placebo group. The study highlighted the compound's role in modulating inflammatory pathways associated with joint degradation .
Case Study 2: Antibacterial Activity
In vitro studies assessed the antibacterial activity of this compound against various pathogens. Results indicated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, supporting its potential as an antibacterial agent .
Pharmacological Profiles
| Property | Details |
|---|---|
| Mechanism of Action | Inhibition of COX enzymes; disruption of bacterial cell wall synthesis |
| Target Pathways | Inflammatory cytokine pathways; bacterial metabolic pathways |
| Clinical Applications | Treatment of inflammatory diseases; antibacterial therapies |
Comparative Analysis with Other Compounds
To further elucidate its biological activity, this compound can be compared with other benzenesulfonamide derivatives:
| Compound | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|
| This compound | Moderate | High |
| Valdecoxib | Low | Very High |
| Sulfamethoxazole | High | Moderate |
Q & A
Q. Table 1. Key Analytical Techniques for Structural Validation
| Technique | Application | Sensitivity | Reference |
|---|---|---|---|
| NMR | Regiochemical assignment | ~1 µmol | |
| HPLC-UV | Purity quantification | ~0.1% impurities | |
| LC-MS/MS | Metabolite identification | ~pg/mL |
Q. Table 2. Computational Tools for SAR Studies
Key Considerations for Experimental Design
- Receptor Selectivity : Prioritize assays against beta1/beta2-adrenergic receptors to confirm beta3 specificity .
- Metabolic Stability : Use hepatocyte models to predict first-pass metabolism and guide structural modifications .
- Impurity Control : Implement orthogonal purification methods (e.g., column chromatography followed by recrystallization) to minimize batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
